molecular formula C9H13ClN2 B1457270 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride CAS No. 54489-65-5

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

Cat. No. B1457270
CAS RN: 54489-65-5
M. Wt: 184.66 g/mol
InChI Key: DLTPSLJLSVMXHE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a chemical compound with the linear formula C9H13ClN2 . It is a derivative of 1,2,3,4-Tetrahydroquinolin-8-amine .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is 1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives are complex and can involve multiple steps . For example, a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride include a boiling point of 145 C at 760 mmHg . The compound is a pink solid .

Scientific Research Applications

1. Pharmaceutical Research

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a compound of interest in pharmaceutical research due to its structural similarity to natural isoquinoline alkaloids, which are known for their diverse biological activities . It serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurodegenerative disorders and infectious pathogens.

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTPSLJLSVMXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856765
Record name 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

CAS RN

54489-65-5
Record name 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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